Methyl 6-(methylamino)-5-nitronicotinate
Overview
Description
Methyl 6-(methylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates
Mechanism of Action
Target of Action
Methyl 6-(methylamino)-5-nitronicotinate is a complex compound with potential biological activity It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. This typically involves extensive biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(methylamino)-5-nitronicotinate typically involves the nitration of methyl nicotinate followed by methylation and amination reactions. One common synthetic route includes the following steps:
Nitration: Methyl nicotinate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield methyl 5-nitronicotinate.
Methylation: The nitro compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: Finally, the methylated product undergoes amination with methylamine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(methylamino)-5-nitronicotinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, thiols, or amines.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Methyl 6-(methylamino)-5-aminonicotinate.
Substitution: Depending on the nucleophile, various substituted derivatives.
Hydrolysis: Methyl 6-(methylamino)-5-nitronicotinic acid.
Scientific Research Applications
Methyl 6-(methylamino)-5-nitronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-5-nitronicotinate: Similar structure but with an amino group instead of a methylamino group.
Methyl 6-(dimethylamino)-5-nitronicotinate: Contains a dimethylamino group instead of a methylamino group.
Ethyl 6-(methylamino)-5-nitronicotinate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 6-(methylamino)-5-nitronicotinate is unique due to the presence of both a nitro group and a methylamino group on the nicotinate scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-9-7-6(11(13)14)3-5(4-10-7)8(12)15-2/h3-4H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQONNBJDANXBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593525 | |
Record name | Methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211915-52-5 | |
Record name | Methyl 6-(methylamino)-5-nitropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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